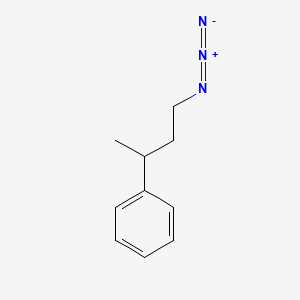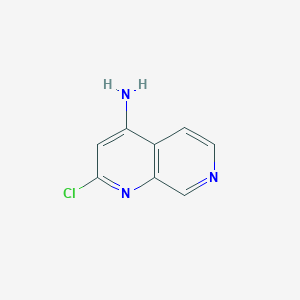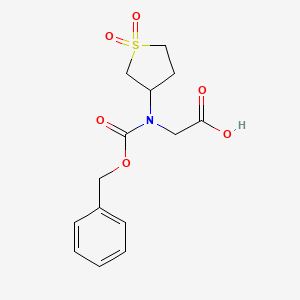![molecular formula C16H14BrNO3 B13507408 Benzyl 8-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B13507408.png)
Benzyl 8-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 8-bromo-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate is a chemical compound belonging to the benzoxazine family Benzoxazines are heterocyclic compounds containing an oxygen and nitrogen atom in a six-membered ring This specific compound features a bromine atom at the 8th position and a benzyl group attached to the carboxylate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzyl 8-bromo-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate typically involves the following steps:
Formation of the Benzoxazine Ring: The initial step involves the cyclization of an appropriate precursor, such as 2-aminophenol, with a suitable aldehyde or ketone under acidic or basic conditions to form the benzoxazine ring.
Esterification: The final step involves the esterification of the carboxylate group with benzyl alcohol under acidic conditions, often using a catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, forming benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom, or reduce the benzoxazine ring to a more saturated form.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: De-brominated benzoxazine, reduced benzoxazine ring.
Substitution: Azido-benzoxazine, thio-benzoxazine derivatives.
Wissenschaftliche Forschungsanwendungen
Benzyl 8-bromo-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: Investigated for its potential as a bioactive compound, with studies exploring its antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers and resins with enhanced thermal and mechanical properties.
Wirkmechanismus
The mechanism of action of benzyl 8-bromo-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and benzoxazine ring can participate in various interactions, including hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
8-Bromo-3,4-dihydro-2H-1,4-benzoxazine: Lacks the benzyl carboxylate group, making it less versatile in certain applications.
Benzyl 3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.
8-Fluoro-3,4-dihydro-2H-1,4-benzoxazine: Substitutes bromine with fluorine, altering its electronic properties and reactivity.
Uniqueness: Benzyl 8-bromo-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate is unique due to the presence of both the bromine atom and the benzyl carboxylate group. This combination enhances its reactivity and potential for derivatization, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C16H14BrNO3 |
|---|---|
Molekulargewicht |
348.19 g/mol |
IUPAC-Name |
benzyl 8-bromo-2,3-dihydro-1,4-benzoxazine-4-carboxylate |
InChI |
InChI=1S/C16H14BrNO3/c17-13-7-4-8-14-15(13)20-10-9-18(14)16(19)21-11-12-5-2-1-3-6-12/h1-8H,9-11H2 |
InChI-Schlüssel |
YBPXZVRIXZBPMU-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C(N1C(=O)OCC3=CC=CC=C3)C=CC=C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


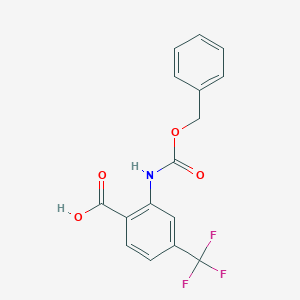
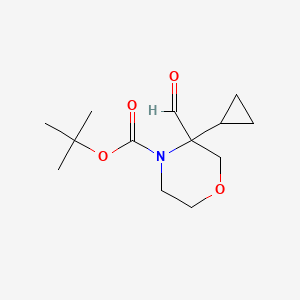
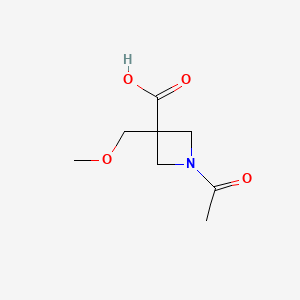
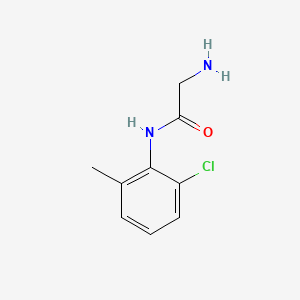
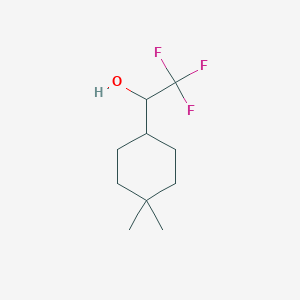
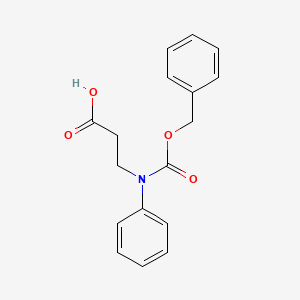

![tert-butyl N-[(3S)-1-bromo-4,4-dimethylpentan-3-yl]carbamate](/img/structure/B13507372.png)
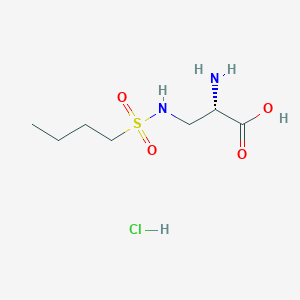
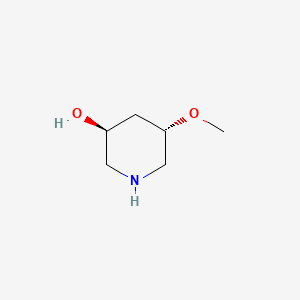
![2-sulfanylidene-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B13507393.png)
